3-Amino-6,6-dimethylcyclohex-2-enone
Description
Structure
3D Structure
Properties
IUPAC Name |
3-amino-6,6-dimethylcyclohex-2-en-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO/c1-8(2)4-3-6(9)5-7(8)10/h5H,3-4,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZTYOBVVBFZNGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(=CC1=O)N)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24068-46-0 | |
| Record name | 3-amino-6,6-dimethylcyclohex-2-en-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Contextualization Within Enaminone Chemistry
3-Amino-6,6-dimethylcyclohex-2-enone belongs to the class of compounds known as enaminones. Enaminones are characterized by the conjugated system N-C=C-C=O, which can be described as a mono-enamine of a 1,3-diketone. rsc.org This structural motif, often referred to as a vinylogous amide, endows these molecules with unique chemical properties that distinguish them from simple ketones or amines. rsc.org
The reactivity of enaminones is governed by the delocalization of electrons across the π-system, creating a push-pull effect. The electron-donating amino group pushes electron density into the carbon-carbon double bond, while the electron-withdrawing carbonyl group pulls electron density away. This results in a molecule with multiple reactive sites, including a nucleophilic nitrogen atom, a nucleophilic α-carbon, and an electrophilic β-carbon, as well as the electrophilic carbonyl carbon. researchgate.netresearchgate.net This ambident reactivity makes enaminones exceptionally useful synthons for building diverse molecular frameworks. acgpubs.orgorientjchem.org The stability of the enaminone structure is significantly enhanced by the contribution of a mesomeric form with charge separation and strong intramolecular hydrogen bonding in primary and secondary enaminones. rsc.org
Table 1: General Reactivity of Enaminone Scaffolds
| Reactive Site | Type of Reactivity | Common Reactions |
| Nitrogen Atom | Nucleophilic | Alkylation, Acylation |
| α-Carbon | Nucleophilic | Reactions with electrophiles |
| β-Carbon | Electrophilic | Nucleophilic conjugate addition (Michael addition) |
| Carbonyl Carbon | Electrophilic | Addition of strong nucleophiles (e.g., Grignard reagents) |
Historical Development of Synthetic Methodologies Leading to 3 Amino 6,6 Dimethylcyclohex 2 Enone
Classical and Established Synthetic Routes
Traditional methods for synthesizing this compound have historically relied on robust and well-understood chemical reactions, primarily involving cyclization of specific precursors and condensation reactions.
Cyclization Reactions of Precursors (e.g., δ-Cyanoketones)
The intramolecular cyclization of δ-cyanoketones is an established method for forming cyclic enaminones. This process involves heating a δ-cyanoketone, such as 5-cyano-3,3-dimethylhexan-2-one, in the presence of a basic catalyst. The reaction proceeds via an intramolecular Thorpe-Ziegler reaction, where the acidic α-carbon of the ketone attacks the nitrile group, leading to the formation of the six-membered ring structure after tautomerization. A related process for producing the non-methylated analog, 3-amino-2-cyclohexenone, involves heating 5-oxohexanenitrile at temperatures between 160°C and 220°C with a basic catalyst in an inert polar solvent, achieving high conversion and selectivity. google.com For the synthesis of this compound, the corresponding precursor would be 4,4-dimethyl-5-oxohexanenitrile. Basic catalysts such as sodium hydroxide, potassium hydroxide, and various alkoxides are effective in promoting this cyclization. google.com
| Precursor | Catalyst | Temperature | Product |
| 5-Oxohexanenitrile | Basic Catalyst (e.g., Potassium tert-butoxide) | 170-200°C | 3-Amino-2-cyclohexenone |
| 4,4-Dimethyl-5-oxohexanenitrile | Basic Catalyst | High Temperature | This compound |
Condensation Reactions with Amines and Dicarbonyl Compounds
A widely used and straightforward method for the synthesis of this compound is the condensation reaction between a suitable dicarbonyl compound and an amine source, typically ammonia or an ammonium salt. The precursor for the cyclohexenone ring is 5,5-dimethylcyclohexane-1,3-dione, commonly known as dimedone.
The reaction involves the nucleophilic attack of the amine on one of the carbonyl groups of dimedone, followed by the elimination of a water molecule to form the enaminone. This reaction is often catalyzed by acids or can be carried out by heating the reactants together. The direct condensation of 1,3-dicarbonyl compounds with amines is a fundamental method for producing β-enaminones. researchgate.netacgpubs.org For example, the reaction of dimedone with 6-quinolylamine has been shown to produce 5,5-dimethyl-3-(6-quinolylamino)-2-cyclohexenone, demonstrating the viability of this pathway. researchgate.net To obtain the parent 3-amino compound, ammonia or ammonium acetate is used as the amine source.
Advanced and Green Synthetic Approaches
Recent advancements in synthetic chemistry have focused on developing more efficient, cost-effective, and environmentally friendly methods. These approaches aim to reduce reaction times, minimize waste, and avoid the use of hazardous solvents and catalysts.
Catalyst-Free and Solvent-Free Methodologies
In line with the principles of green chemistry, catalyst-free and solvent-free syntheses of enaminones have gained significant attention. These methods often involve the direct reaction of 1,3-dicarbonyl compounds with amines under neat (solvent-free) conditions, typically with thermal promotion. acgpubs.orgresearchgate.net The reaction between dimedone and an amine can be carried out by simply heating the mixture, which provides the necessary energy to overcome the activation barrier for condensation and water elimination. This approach offers advantages such as a simple experimental setup, easy product isolation, and the avoidance of potentially toxic catalysts and solvents. acgpubs.orgrawdatalibrary.net Several studies report high yields (75-95%) for the synthesis of various β-enaminones under solvent-free conditions using catalysts like cobalt(II) chloride, which can often be recovered and reused. acgpubs.org
| Reactant 1 | Reactant 2 | Conditions | Advantages |
| Dimedone | Ammonia/Ammonium Salt | Heating, Solvent-Free | Reduced waste, simple procedure, no catalyst required |
| 1,3-Dicarbonyl Compounds | Primary Amines | Room Temp, Solvent-Free, CAN catalyst | High yields (70-93%), environmentally friendly |
| β-Keto Esters | Amines | Solvent-Free, Sc(OTf)3 catalyst | High yields (70-95%), reusable catalyst |
Microwave-Assisted Synthesis Protocols
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. nih.gov The synthesis of this compound and related enaminones can be significantly expedited using microwave irradiation. mdpi.com The reaction of dimedone with an amine source under microwave conditions often leads to a dramatic reduction in reaction time, from hours to mere minutes, while frequently improving product yields. mdpi.comresearchgate.net This rapid heating method is efficient and allows for high-throughput synthesis. For instance, the synthesis of various heterocyclic compounds from enaminone precursors has been successfully demonstrated under microwave irradiation, highlighting the stability and reactivity of the enaminone scaffold under these conditions. nih.govmdpi.com
| Method | Reactants | Reaction Time | Yield | Reference |
| Conventional Heating | 3-Acetylcoumarin, DMFDMA | - | 85% | mdpi.com |
| Microwave Irradiation | 3-Acetylcoumarin, DMFDMA | 5 min | 95% | mdpi.com |
| Conventional Heating | Enaminone, Guanidine HCl | 3 hr | - | mdpi.com |
| Microwave Irradiation | Enaminone, Guanidine HCl | 25 min | - | mdpi.com |
Derivatization from Related Cyclohexane-1,3-diones (e.g., 4,4-Dimethylcyclohexane-1,3-dione)
The synthesis of this compound is frequently accomplished through the derivatization of 4,4-dimethylcyclohexane-1,3-dione, a compound more commonly known in the literature as 5,5-dimethylcyclohexane-1,3-dione or dimedone. This approach is a straightforward and common method for producing β-enaminones. The core of this synthetic strategy involves the condensation reaction between the 1,3-dicarbonyl functionality of dimedone and an amine source. This reaction can be performed with ammonia to yield the primary enaminone or with various primary and secondary amines to produce N-substituted derivatives.
The reaction mechanism typically begins with the tautomerization of the dione to its enol form. This is followed by a nucleophilic 1,4-addition (conjugate addition) of the amine to the α,β-unsaturated ketone system of the enol tautomer. The subsequent elimination of a water molecule from the resulting intermediate yields the stable enaminone product. wpmucdn.com
A variety of reaction conditions have been explored to optimize the synthesis, including the use of different solvents, catalysts, and energy sources, as well as solvent-free approaches that align with the principles of green chemistry. wpmucdn.comresearchgate.net
Detailed Research Findings
Research has demonstrated several effective protocols for the synthesis of this compound and its derivatives from dimedone.
A notable "neat" reaction, which proceeds without a solvent, involves heating an equimolar mixture of 5,5-dimethylcyclohexane-1,3-dione and ammonium acetate. wpmucdn.com Heating the mixture to approximately 100°C for 20 minutes results in the formation of this compound. wpmucdn.com This method is valued for its simplicity and for avoiding the use of potentially harmful organic solvents. wpmucdn.com
Another common approach involves the reaction of 1,3-dicarbonyl compounds with primary or secondary amines in a suitable solvent, such as ethanol. This method typically requires stirring the reactants at room temperature for an extended period, often 2 to 3 days, to achieve a good yield of the desired enaminone.
Catalysis has been shown to significantly improve reaction times and yields. The use of propylphosphonic anhydride (B1165640) (T3P®) as a catalyst under microwave irradiation and solvent-free conditions provides a rapid and efficient one-pot synthesis of various 5,5-dimethyl-3-aminocyclohex-2-enones from different primary amines and dimedone, resulting in excellent yields. researchgate.net Similarly, formic acid has been employed as a low-cost and highly efficient catalyst for these condensation reactions in methanol, leading to near-quantitative yields in short reaction times. researchgate.net
Furthermore, N,N-dimethylformamide dimethyl acetal (DMF-DMA) can be used to synthesize N,N-dimethyl substituted enaminone derivatives. A solvent-free reaction between dimedone and a slight excess of DMF-DMA, stirred for one hour at room temperature, can produce 3-(dimethylamino)-5,5-dimethylcyclohex-2-enone in a high yield of 95%. imist.ma This is a significant improvement over previous methods that required refluxing in xylene and resulted in lower yields of around 72%. imist.ma
The following tables summarize the findings from various studies on the synthesis of this compound and its derivatives from 4,4-dimethylcyclohexane-1,3-dione (dimedone).
Table 1: Synthesis of this compound
| Amine Source | Catalyst/Solvent | Reaction Conditions | Yield | Reference |
|---|
Table 2: Synthesis of N-Substituted this compound Derivatives
| Amine Source | Catalyst/Solvent | Reaction Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| Primary/Secondary Amines | Ethanol | Room Temperature, 2-3 days | N-substituted enaminones | Good | |
| Primary Amines | T3P® / Microwave (Solvent-free) | 80°C, few minutes | N-substituted enaminones | Excellent | researchgate.net |
| Anilines | Formic Acid / Methanol | Not specified | N-aryl enaminones | Near-quantitative | researchgate.net |
| DMF-DMA | None (Neat) | Room Temperature, 1 hour | 3-(Dimethylamino)-5,5-dimethylcyclohex-2-enone | 95% | imist.ma |
Fundamental Reactivity: Nucleophilic and Electrophilic Centers
The electronic properties of this compound give rise to distinct nucleophilic and electrophilic centers within the molecule. The amino group, in conjugation with the double bond, enhances the electron density at specific positions, making them susceptible to attack by electrophiles. Conversely, the electron-withdrawing nature of the carbonyl group creates electron-deficient sites, which are targets for nucleophilic attack.
Enamine-like Reactivity
The enamine portion of the molecule, characterized by the C=C-N system, is responsible for its nucleophilic character. The lone pair of electrons on the nitrogen atom can be delocalized into the π-system, increasing the electron density at the α-carbon (C2) and the nitrogen atom itself. This enhanced nucleophilicity allows the molecule to react with a variety of electrophiles.
Reactions exemplifying the enamine-like reactivity include alkylations, acylations, and condensations at the α-carbon. The nucleophilic nitrogen can also participate in reactions, although the reactivity of the α-carbon is often more pronounced due to the stability of the resulting intermediate.
Enone-like Reactivity
The α,β-unsaturated ketone (enone) system in this compound provides electrophilic centers. The carbonyl carbon (C1) is electrophilic due to the polarization of the C=O bond. Furthermore, the β-carbon (C3) is also an electrophilic site, susceptible to conjugate addition (Michael addition) by nucleophiles.
The enone-like reactivity is demonstrated in reactions such as 1,4-conjugate additions of organometallic reagents, thiols, and other soft nucleophiles to the β-carbon. The carbonyl group itself can undergo typical ketone reactions, such as condensation with active methylene (B1212753) compounds.
Table 1: Nucleophilic and Electrophilic Centers of this compound
| Center | Type | Description |
| C1 (Carbonyl Carbon) | Electrophilic | Susceptible to direct nucleophilic attack. |
| C2 (α-Carbon) | Nucleophilic | Electron-rich due to conjugation with the amino group. |
| C3 (β-Carbon) | Electrophilic | Prone to conjugate (Michael) addition. |
| Nitrogen Atom | Nucleophilic | Possesses a lone pair of electrons. |
Cycloaddition Reactions
The conjugated π-system of this compound makes it a suitable substrate for various cycloaddition reactions, providing pathways to complex cyclic and polycyclic structures.
[2+2] Cycloaddition Pathways and Regioselectivity
While specific examples of [2+2] cycloadditions involving this compound are not extensively documented in readily available literature, the enone moiety is known to participate in such reactions, particularly photochemical [2+2] cycloadditions with alkenes. wikipedia.orgnih.govresearchgate.net In these reactions, the enone is photoexcited to a triplet state, which then reacts with an alkene in a stepwise manner through a diradical intermediate to form a cyclobutane (B1203170) ring. wikipedia.org The regioselectivity of these reactions is influenced by the stability of the intermediate diradical and steric factors.
[5+1] Cyclization Reactions
Information regarding the participation of this compound in [5+1] cyclization reactions is scarce in the scientific literature. This type of reaction is less common for enone systems.
Heterocyclization Reactions as a Building Block
One of the most significant applications of this compound and its close analog, 3-amino-5,5-dimethylcyclohex-2-enone, is in the synthesis of a diverse range of heterocyclic compounds. osi.lv Its bifunctional nature allows it to react with various reagents to construct fused and substituted heterocyclic rings, including pyridines, quinolines, and acridines.
In a notable application, enaminones serve as precursors for the synthesis of quinoline (B57606) derivatives. For instance, the reaction of N,N-dimethyl enaminones with o-aminobenzyl alcohols can lead to the formation of 3-substituted or 3,4-disubstituted quinolines through a direct oxidative cyclocondensation reaction. nih.gov Another approach involves the Michael addition of enaminones in one-pot, three-component reactions to yield various quinoline derivatives. psu.edu
Furthermore, the structural framework of enaminones is integral to the synthesis of acridine (B1665455) derivatives. These syntheses often involve condensation reactions followed by cyclization to form the characteristic tricyclic acridine core. nih.govresearchgate.net The versatility of this compound as a synthon is highlighted by its ability to provide two carbon atoms and a nitrogen atom to the newly formed heterocyclic ring.
Table 2: Examples of Heterocyclic Systems Synthesized from Enaminone Precursors
| Heterocyclic System | Synthetic Strategy | Reference |
| Pyridines | Condensation with 1,3-dicarbonyl compounds | baranlab.org |
| Quinolines | Reaction with o-aminobenzyl alcohols | nih.gov |
| Quinolines | One-pot, three-component reactions | psu.edu |
| Acridines | Condensation and cyclization reactions | nih.govresearchgate.net |
Synthesis of Pyridines and Dihydropyridines
The synthesis of pyridines and dihydropyridines often involves the condensation of carbonyl compounds with amines. baranlab.org The Hantzsch dihydropyridine (B1217469) synthesis, a classic method, involves the cyclocondensation of an aldehyde, a β-ketoester, and ammonia or an ammonium salt. nih.gov Variations of this synthesis can utilize enamines as one of the components. uchile.cl
While specific examples detailing the direct use of this compound in Hantzsch-type reactions are not extensively documented in readily available literature, the general reactivity of enamines suggests its potential as a synthon for substituted dihydropyridines and subsequently pyridines through oxidation. The reaction would likely proceed through the condensation of an aldehyde with two equivalents of an enamine or one equivalent of the enamine and another active methylene compound. uchile.cl The resulting dihydropyridine could then be oxidized to the corresponding pyridine (B92270). nih.gov
Formation of Quinoline and Hexahydroquinoline Derivatives
The construction of the quinoline ring system can be achieved through various synthetic strategies. organic-chemistry.org One common approach involves the reaction of anilines with α,β-unsaturated carbonyl compounds. Given the enamine nature of this compound, it can react with suitable precursors to form quinoline and its hydrogenated derivatives.
For instance, the reaction of this compound with N-phenacylpyridinium bromide in the presence of ammonium acetate leads to the formation of 2-amino-7,7-dimethyl-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile. This reaction proceeds through a multi-step mechanism involving the initial formation of a 1,4-dihydropyridine (B1200194) intermediate which then undergoes further transformations.
Novel 5-oxo-hexahydroquinoline derivatives have been synthesized and evaluated for their biological activities. dovepress.com The general synthetic route to these compounds involves a Hantzsch-like condensation of an aromatic aldehyde, dimedone, and an amine. dovepress.com
Preparation of Acridinediones
Acridinediones are a class of compounds that can be synthesized from precursors like this compound. The reaction of this enamine with aromatic aldehydes in the presence of an acid catalyst can lead to the formation of 9-aryl-3,3,6,6-tetramethyl-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-diones. This reaction is a variation of the Hantzsch pyridine synthesis, where the initially formed dihydropyridine undergoes further condensation and cyclization.
The general mechanism involves the Knoevenagel condensation of the aldehyde with dimedone, followed by a Michael addition of a second equivalent of dimedone or its enamine derivative. Subsequent cyclization and dehydration yield the acridinedione scaffold.
Construction of Spirodihydrotriazines
The synthesis of spirodihydrotriazines involving this compound is a more specialized reaction. It typically involves the reaction of the enamine with a suitable three-carbon synthon that can also provide the necessary nitrogen atoms for the triazine ring. While specific examples are less common in the literature, the reactivity of the enamine suggests that it could react with precursors such as bis(isothiocyanates) or similar reagents to construct the spiro-heterocyclic system.
Pathways to Indole (B1671886) Derivatives (e.g., Nenitzescu Indole Synthesis context)
The Nenitzescu indole synthesis is a powerful method for the preparation of 5-hydroxyindole (B134679) derivatives. wikipedia.orgsynarchive.com This reaction involves the condensation of a benzoquinone with a β-aminocrotonic ester or other enamines. wikipedia.orgsynarchive.com this compound, being an enamine, can participate in this reaction.
The mechanism of the Nenitzescu synthesis involves a Michael addition of the enamine to the benzoquinone, followed by a nucleophilic attack from the enamine pi bond and subsequent elimination to form the indole ring. wikipedia.org The reaction is typically acid-catalyzed. synarchive.com The specific substituents on the benzoquinone and the enamine can influence the reaction conditions and the final product. wikipedia.org
Table 1: Examples of Nenitzescu Indole Synthesis Reactants
| Benzoquinone Derivative | Enamine | Resulting Product Class |
| Benzoquinone | Ethyl β-aminocrotonate | 5-Hydroxyindole derivative |
| 1,4-Naphthoquinone | This compound | Benzo[f]indole derivative |
| Toluquinone | Methyl β-aminocrotonate | Substituted 5-hydroxyindole |
Benzothiazine Derivative Formation
Benzothiazine derivatives are an important class of heterocyclic compounds with various biological activities. nih.govresearchgate.net Their synthesis often involves the reaction of 2-aminothiophenol (B119425) with a suitable carbonyl compound or its derivative. cbijournal.com
The reaction of this compound with sulfur and an aromatic amine can lead to the formation of benzothiazine derivatives. For example, heating 3-anilino-5,5-dimethylcyclohex-2-enone with sulfur in dimethylformamide (DMF) can yield a phenothiazine (B1677639) derivative.
Alkylation and Acylation Reactions
The nitrogen atom of this compound is nucleophilic and can undergo alkylation and acylation reactions. These reactions typically require the use of a base to deprotonate the amino group, increasing its nucleophilicity.
Alkylation: Alkylation can be achieved using various alkylating agents such as alkyl halides. When enamines are treated with alkyl halides, an alkylation occurs to give an iminium salt. researchgate.net
Acylation: Acylation of this compound can be carried out using acylating agents like acid chlorides or anhydrides. The reaction leads to the formation of N-acylated enamines. For example, the reaction with acetic anhydride would yield 3-(acetylamino)-6,6-dimethylcyclohex-2-enone. These N-acylated derivatives are important intermediates in the synthesis of various heterocyclic compounds.
C-Alkylation Versus N-Alkylation Selectivity
Enaminones like this compound are ambident nucleophiles and can undergo alkylation at either the nitrogen atom (N-alkylation) or the α-carbon (C-alkylation). mychemblog.com The selectivity of this reaction is highly dependent on the reaction conditions, particularly the solvent and the nature of the base used. electronicsandbooks.comrsc.org
Research on the anion of 3-amino-5,5-dimethylcyclohex-2-enone demonstrates that its reaction with ethyl acrylate (B77674) can yield either C- or N-alkylation products based on the solvent system. electronicsandbooks.com When the reaction is conducted in solvents like tetrahydrofuran (B95107) (THF) or dioxane with sodium hydride as the base, the major product is the N-alkylated β-alanine ester. electronicsandbooks.com However, changing the solvent to diglyme (B29089), or adding a crown ether such as 15-crown-5 (B104581) to the THF solution, shifts the selectivity towards C-alkylation, which is followed by a ring closure to form a quinolinedione derivative. electronicsandbooks.com It is presumed that solvents like diglyme or crown ethers complex with the sodium cation, creating a bulky complex near the deprotonated nitrogen, which sterically hinders attack at the nitrogen and directs the incoming electrophile to the C-2 position. electronicsandbooks.com
In reactions with other acrylic esters, such as methyl methacrylate (B99206) or methyl crotonate, N-alkylation is typically the major pathway. rsc.org This N-alkylated product can, however, react further with another molecule of the enaminone to yield more complex structures like 1,3-bis(3-oxocyclohex-1-enylamino)-propan-1-one. electronicsandbooks.comrsc.org
| Reactant | Base/Solvent System | Primary Product Type | Final Product |
|---|---|---|---|
| Ethyl Acrylate | NaH / THF or Dioxane | N-Alkylation | β-Alanine Ester Derivative electronicsandbooks.com |
| Ethyl Acrylate | NaH / Diglyme | C-Alkylation | Quinolinedione Derivative electronicsandbooks.com |
| Ethyl Acrylate | NaH / THF with 15-Crown-5 | C-Alkylation | Quinolinedione Derivative electronicsandbooks.com |
| Methyl Methacrylate | Not Specified | N-Alkylation | 1,3-bis(3-oxocyclohex-1-enylamino)-propan-1-one rsc.org |
| Methyl Crotonate | Not Specified | N-Alkylation | 1,3-bis(3-oxocyclohex-1-enylamino)-propan-1-one rsc.org |
Reactions with Isothiocyanates
The reaction of this compound and related primary enaminones with isothiocyanates also displays a condition-dependent selectivity between C- and N-substitution. rsc.org The electrophilic carbon of the isothiocyanate can attack either the nucleophilic nitrogen or the C-2 carbon of the enaminone.
Under thermal conditions without a strong base, the reaction proceeds via C-alkylation. Studies on dimedone derivatives show that they react with methyl isothiocyanate and phenyl isothiocyanate only at high temperatures to yield products of C-2 substitution. rsc.orgrsc.org
Conversely, when the enaminone is first deprotonated with a strong base, such as sodium hydride, the reaction pathway shifts to favor N-substitution. rsc.org The resulting anion reacts readily with the isothiocyanate at the nitrogen atom to form N-thiocarbamoyl derivatives. rsc.orgrsc.org This method is effective for primary enaminones derived from cyclohexane-1,3-dione. rsc.org
| Enaminone Type | Reactant | Conditions | Product Type |
|---|---|---|---|
| Primary (Dimedone Derivative) | Methyl Isothiocyanate | High Temperature | C-2 Substitution rsc.org |
| Primary (Dimedone Derivative) | Phenyl Isothiocyanate | High Temperature | C-2 Substitution rsc.org |
| Primary (Deprotonated) | Isothiocyanates | Strong Base (e.g., NaH) | N-Substitution rsc.orgrsc.org |
Trans-amination Processes
Trans-amination is a chemical reaction that involves the transfer of an amino group from one molecule to another. wikipedia.org While common in biochemistry, this process is also relevant in synthetic organic chemistry. In the context of this compound derivatives, trans-amination involves the displacement of the amino group at the C-3 position by another nucleophilic amine.
Studies conducted on 3-arylamino-5,5-dimethylcyclohex-2-en-1-ones, which are N-substituted derivatives of the title compound, have demonstrated this reactivity. researchgate.netmedjchem.com The reaction of these enaminones with hydroxylamine (B1172632) can lead to a trans-amination process where the arylamine moiety is displaced by the hydroxylamine. medjchem.com Similarly, reaction with hydrazine (B178648) hydrate (B1144303) has been shown to displace the 3-N-arylamine group, replacing it with a hydrazine group to form indazole derivatives. researchgate.net
The mechanism for this process can be rationalized by the nucleophilic attack of an external amine (like hydroxylamine or hydrazine) on the enaminone system, leading to the eventual elimination and replacement of the original amino group. medjchem.com This reactivity highlights the utility of these enaminones as intermediates where the amino group can be exchanged, allowing for further molecular diversification. researchgate.net
Oxidation Chemistry
Enaminones are redox-active compounds that can participate in a variety of oxidative transformations. researchgate.net The electron-rich double bond of this compound is susceptible to oxidation, leading to the formation of new carbon-carbon or carbon-heteroatom bonds. These reactions often proceed under mild conditions and can be catalyzed by transition metals or electrochemical methods. researchgate.net
The oxidation chemistry of enaminones includes several key transformations:
Oxidative Coupling: Enaminones can undergo oxidative coupling reactions. For instance, an electrochemical oxidative C(sp²)-H sulfuration has been developed where enaminones react with thiophenols to form alkenyl sulfur compounds without the need for an external oxidant or transition-metal catalyst. researchgate.net
C-H Functionalization: Oxidative C-H functionalization provides a direct method for introducing new substituents. An oxidative boron-Heck reaction of cyclic enaminones with arylboronic acids has been reported, leading to regioselective arylation at the C-6 position. idexlab.com
Heterocycle Synthesis: Oxidative reactions of enaminones are employed in the synthesis of various heterocyclic systems. Cobalt-catalyzed coupling of enaminones with oxadiazolones has been used to construct quinazolinones. researchgate.net
These transformations underscore the versatility of the enaminone scaffold in redox chemistry, allowing for the synthesis of complex molecular architectures through the controlled oxidation of the enaminone core. researchgate.net
Advanced Spectroscopic and Structural Elucidation of 3 Amino 6,6 Dimethylcyclohex 2 Enone
Vibrational Spectroscopy
Vibrational spectroscopy, encompassing both infrared and Raman techniques, probes the vibrational modes of a molecule. These methods are highly sensitive to the specific bonds and functional groups present, offering a molecular fingerprint.
Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for identifying the functional groups within a molecule. For 3-Amino-6,6-dimethylcyclohex-2-enone, the spectrum is characterized by several key absorption bands that arise from the vibrations of its constituent bonds. The β-enaminone system, with its conjugated keto-amine structure, gives rise to distinctive vibrational modes.
The primary amino (-NH₂) group typically exhibits two distinct stretching vibrations in the region of 3400-3200 cm⁻¹, corresponding to the symmetric and asymmetric N-H stretches. Intramolecular hydrogen bonding between one of the N-H protons and the carbonyl oxygen can lead to a broadening and shifting of these bands to lower wavenumbers.
The C=O stretching vibration of the α,β-unsaturated ketone is expected to appear in the range of 1650-1600 cm⁻¹. This frequency is lower than that of a simple saturated ketone due to the delocalization of electron density through the conjugated C=C and amino groups. The C=C double bond stretching vibration is also found in this region, often coupled with the C=O stretch, appearing around 1600-1550 cm⁻¹.
The C-N stretching vibration is typically observed in the 1350-1250 cm⁻¹ region. The gem-dimethyl group at the C6 position will show characteristic symmetric and asymmetric C-H bending vibrations around 1380 cm⁻¹ and 1365 cm⁻¹, with the former often being a doublet (a characteristic feature for gem-dimethyl groups). The spectrum will also feature various C-H stretching and bending vibrations for the methylene (B1212753) and methyl groups.
Table 1: Predicted FTIR Spectral Data for this compound
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Functional Group |
|---|---|---|
| N-H Asymmetric Stretch | 3400 - 3300 | Amino (-NH₂) |
| N-H Symmetric Stretch | 3300 - 3200 | Amino (-NH₂) |
| C-H Stretch (sp²) | 3100 - 3000 | Vinylic C-H |
| C-H Stretch (sp³) | 3000 - 2850 | Alkyl C-H |
| C=O Stretch | 1650 - 1600 | α,β-Unsaturated Ketone |
| C=C Stretch | 1600 - 1550 | Alkene |
| N-H Bend | 1650 - 1580 | Amino (-NH₂) |
| C-H Bend (gem-dimethyl) | ~1380 and ~1365 | -C(CH₃)₂ |
Raman spectroscopy provides complementary information to FTIR. While FTIR is sensitive to changes in dipole moment, Raman spectroscopy detects vibrations that cause a change in the polarizability of the molecule. For this compound, the symmetric vibrations of the non-polar C=C bond and the C-C framework of the cyclohexene (B86901) ring are expected to be strong in the Raman spectrum.
The C=C stretching vibration, which may be weak in the IR spectrum, often gives a strong signal in the Raman spectrum in the 1600-1550 cm⁻¹ region. The C=O stretch will also be present but may be weaker than in the FTIR spectrum. The symmetric breathing modes of the cyclohexene ring are also anticipated to be Raman active. The vibrations associated with the C(CH₃)₂ group are also expected to be clearly visible.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.
The ¹H-NMR spectrum of this compound would provide a wealth of information regarding the number of different types of protons and their neighboring environments.
The protons of the amino group (-NH₂) are expected to appear as a broad singlet, typically in the range of δ 5.0-7.0 ppm. The chemical shift can be variable and is dependent on concentration, solvent, and temperature due to hydrogen bonding and exchange. The vinylic proton at C2 (=CH) is expected to resonate as a singlet around δ 5.0-5.5 ppm.
The two methylene groups in the cyclohexene ring at C4 and C5 are diastereotopic and are expected to appear as distinct signals. The protons at C4, being adjacent to the C=C double bond, would likely appear as a triplet around δ 2.0-2.5 ppm. The protons at C5, adjacent to the quaternary carbon C6, would also likely appear as a triplet in a similar region, around δ 1.8-2.2 ppm. The gem-dimethyl protons at C6 are equivalent and will give rise to a sharp singlet integrating to six protons, expected to be in the upfield region of δ 1.0-1.2 ppm.
Table 2: Predicted ¹H-NMR Spectral Data for this compound
| Proton(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
|---|---|---|---|
| -NH₂ | 5.0 - 7.0 | broad s | 2H |
| H-2 | 5.0 - 5.5 | s | 1H |
| H-4 | 2.0 - 2.5 | t | 2H |
| H-5 | 1.8 - 2.2 | t | 2H |
The ¹³C-NMR spectrum provides information on the different carbon environments in the molecule. For this compound, eight distinct carbon signals are expected.
The carbonyl carbon (C=O) at C1 will be the most downfield signal, typically in the range of δ 190-200 ppm. The olefinic carbons, C2 and C3, will resonate in the vinylic region. C3, being attached to the electron-donating amino group, is expected to be more shielded and appear around δ 160-170 ppm, while C2 will be more deshielded, appearing around δ 95-105 ppm.
The quaternary carbon of the gem-dimethyl group (C6) is expected around δ 30-40 ppm. The two methylene carbons, C4 and C5, will have signals in the aliphatic region, with C4 likely around δ 35-45 ppm and C5 around δ 25-35 ppm. The two methyl carbons of the gem-dimethyl group are equivalent and will appear as a single signal in the upfield region, typically δ 25-30 ppm.
Table 3: Predicted ¹³C-NMR Spectral Data for this compound
| Carbon(s) | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C1 (C=O) | 190 - 200 |
| C3 (-C-NH₂) | 160 - 170 |
| C2 (=CH) | 95 - 105 |
| C4 (-CH₂-) | 35 - 45 |
| C6 (-C(CH₃)₂) | 30 - 40 |
| C5 (-CH₂-) | 25 - 35 |
COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would show correlations between protons that are coupled to each other. For this compound, a key correlation would be observed between the methylene protons at C4 and C5, confirming their connectivity within the cyclohexene ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. The HSQC spectrum would allow for the direct assignment of the carbon signals for C2, C4, C5, and the methyl groups by correlating their signals to their attached, and previously assigned, protons. For example, the proton signal at δ ~5.2 ppm would correlate with the carbon signal at δ ~100 ppm, confirming the assignment of H2 and C2.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum reveals correlations between protons and carbons that are two or three bonds apart. This is crucial for identifying the connectivity of quaternary carbons and piecing together the molecular framework. Key HMBC correlations would include:
The gem-dimethyl protons (at C6) showing correlations to the quaternary carbon C6, as well as to the methylene carbon C5.
The vinylic proton H2 showing correlations to the carbonyl carbon C1 and the methylene carbon C4.
The methylene protons at C4 showing correlations to the carbonyl carbon C1 and the vinylic carbon C2.
The amino protons showing correlations to the vinylic carbons C2 and C3.
These combined 2D NMR experiments would provide unequivocal evidence for the structure of this compound.
Ultraviolet-Visible (UV-Vis) Spectroscopy
The electronic absorption characteristics of this compound are primarily governed by the π → π* and n → π* transitions within its α,β-unsaturated ketone chromophore, which is further influenced by the electron-donating amino group. This extended conjugation, involving the lone pair of electrons on the nitrogen atom, the carbon-carbon double bond, and the carbonyl group, results in a bathochromic (red) shift of the absorption maxima to longer wavelengths compared to unconjugated enones.
Table 1: Expected UV-Vis Absorption Data
| Transition | Wavelength Range (λmax) |
| π → π | ~310-360 nm |
| n → π | Longer wavelength, lower intensity |
Mass Spectrometry (MS)
Mass spectrometry provides valuable information about the molecular weight and fragmentation pattern of this compound, which has a molecular weight of 139.19 g/mol . In mass spectrometric analysis, the molecule is expected to exhibit a prominent molecular ion peak (M+).
Under electron ionization (EI), the fragmentation of enaminones can proceed through several pathways. Common fragmentation patterns for cyclic enones involve cleavages of the ring. The presence of the amino group can also influence the fragmentation, potentially leading to the loss of small neutral molecules. For a derivative of this compound, a protonated molecular ion peak ([M+H]+) was observed as the base peak, indicating the stability of the protonated molecule under electrospray ionization (ESI) conditions.
Table 2: Key Mass Spectrometry Data
| Parameter | Value |
| Molecular Weight | 139.19 g/mol |
| Expected Molecular Ion | [M]+• or [M+H]+ |
X-ray Crystallography for Solid-State Structure Determination
While a crystal structure for this compound itself is not available in the reviewed scientific literature, a detailed X-ray diffraction analysis has been conducted on a closely related derivative, 3-amino-5,5-dimethyl-2-[(E)-2-nitroethenyl]cyclohex-2-en-1-one. nih.gov The structural features observed in this derivative provide significant insights into the likely solid-state conformation and intermolecular interactions of the parent compound.
Crystal System and Space Group Analysis
The analyzed derivative crystallizes in the monoclinic crystal system with the P21/c space group . nih.gov This classification indicates a specific set of symmetry elements present within the crystal lattice.
Table 3: Crystallographic Data for 3-amino-5,5-dimethyl-2-[(E)-2-nitroethenyl]cyclohex-2-en-1-one
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P21/c |
Data obtained for the derivative: 3-amino-5,5-dimethyl-2-[(E)-2-nitroethenyl]cyclohex-2-en-1-one. nih.gov
Molecular Conformation and Geometry within the Crystal Lattice
The X-ray analysis of the derivative reveals that the six-membered cyclohexene ring is not planar but adopts an envelope conformation . nih.gov In this arrangement, five of the carbon atoms lie in a plane, while one carbon atom is puckered out of the plane. This conformation is a common feature for cyclohexene rings and is expected to be present in this compound as well. The bond lengths and angles within the enaminone moiety of the derivative are consistent with a delocalized electron system. nih.gov
Applications of 3 Amino 6,6 Dimethylcyclohex 2 Enone in Synthetic Organic Chemistry
Versatile Building Block in Complex Molecule Synthesis
3-Amino-6,6-dimethylcyclohex-2-enone, an enaminone, serves as a highly versatile and valuable building block in the synthesis of complex organic molecules. Its utility stems from the presence of multiple reactive sites, including a nucleophilic amino group, an electrophilic carbonyl carbon, and a vinylogous system that allows for conjugate additions. This arrangement of functional groups enables it to participate in a wide array of chemical transformations, making it a key intermediate in the construction of intricate molecular architectures.
The enaminone scaffold is particularly effective for annulation reactions, where it provides a foundation for building fused ring systems. psu.edu This capability has been harnessed in the synthesis of various alkaloids and other natural product analogs. The inherent reactivity of the N-C=C-C=O conjugated system allows for controlled bond formations, leading to the stereoselective synthesis of complex cyclic structures. psu.edunanobioletters.com By strategically employing the nucleophilic and electrophilic nature of the molecule, chemists can construct polycyclic frameworks that are common in biologically significant compounds. psu.edunanobioletters.com
Table 1: Reactivity of Functional Groups in this compound
| Functional Group | Position | Reactivity | Potential Transformations |
|---|---|---|---|
| Amino Group (NH₂) | C-3 | Nucleophilic | Acylation, Alkylation, Imine formation |
| Carbonyl Group (C=O) | C-1 | Electrophilic | Reduction, Grignard reaction, Wittig reaction |
| α,β-Unsaturated System | C-2, C-3 | Electrophilic (at C-2) | Michael addition |
| Methyl Groups (CH₃)₂ | C-6 | Steric hindrance | Influences stereochemistry of reactions |
Precursor to Nitrogen-Containing Heterocycles
One of the most significant applications of this compound is its role as a precursor in the synthesis of a diverse range of nitrogen-containing heterocyclic compounds. osi.lv Its bifunctional nature, possessing both an amino group and a ketone, facilitates cyclization reactions to form various ring systems.
Methods have been developed for the synthesis of several classes of heterocyclic compounds starting from 3-amino-5,5-dimethylcyclohex-2-enone, a synonym for the title compound. osi.lv These include:
Acridines: These are polycyclic aromatic compounds that can be synthesized through condensation and cyclization reactions involving the enaminone.
Benzothiazoles: These bicyclic compounds are formed by reacting the enaminone with appropriate sulfur-containing reagents.
Carbazoles: The synthesis of these tricyclic aromatic compounds can be achieved through reactions that form a new five-membered nitrogen-containing ring fused to two benzene (B151609) rings, with the enaminone providing the nitrogen atom and part of the carbocyclic framework.
Phenanthridines: These are isomeric with acridines and can also be synthesized from the enaminone through appropriate cyclization strategies.
The gem-dimethyl group at the 6-position of the cyclohexenone ring is often retained in the final heterocyclic product, providing a specific substitution pattern.
Role in Multicomponent Reactions (MCRs)
This compound and its derivatives are valuable components in multicomponent reactions (MCRs), which are one-pot processes where three or more reactants combine to form a single product. MCRs are highly efficient and atom-economical, making them attractive in modern organic synthesis.
A notable example is the three-component reaction of a derivative, 5,5-dimethyl-3-(phenylamino)cyclohex-2-enone, with an aldehyde and 1,3-indanedione. psu.edu This reaction, which can be promoted by microwave irradiation, leads to the formation of complex heterocyclic systems such as indeno[1,2-b]quinoline-9,11(6H,10H)-dione and acridine-1,8(2H,5H)-dione derivatives. psu.edu In this process, the enaminone acts as a key building block that incorporates its nitrogen atom and part of its carbon skeleton into the final polycyclic structure.
The general reactivity of enaminones makes them suitable for various other MCRs to produce a wide range of heterocyclic compounds, including quinolines and pyrimidines. scielo.brijper.org The ability to generate molecular complexity in a single step highlights the importance of this compound in diversity-oriented synthesis.
Table 2: Example of a Multicomponent Reaction
| Reactant 1 | Reactant 2 | Reactant 3 | Product Class |
|---|---|---|---|
| 5,5-dimethyl-3-(phenylamino)cyclohex-2-enone | Aldehyde | 1,3-Indanedione | Indeno[1,2-b]quinoline-9,11(6H,10H)-diones |
Intermediate in Fine Chemical Synthesis
Beyond the synthesis of complex heterocycles, this compound serves as a crucial intermediate in the production of various fine chemicals. Its enaminone structure is a key component in the synthesis of certain classes of dyes. Enaminones are known to be precursors for disperse dyes, which are used for coloring synthetic fibers like polyester. wpmucdn.com The chromophoric system can be extended through reactions at the amino group and the α,β-unsaturated system, leading to colored compounds.
While specific examples detailing the use of this compound in the large-scale production of commercial dyes are not extensively documented in readily available literature, the general synthetic utility of enaminones in this field is well-established. Furthermore, the reactive nature of the enaminone scaffold suggests its potential as an intermediate in the synthesis of agrochemicals, where nitrogen-containing cyclic and acyclic structures are prevalent. researchgate.net
Design and Synthesis of Chemically-Active Scaffolds (excluding biological activity studies)
The molecular framework of this compound is an excellent starting point for the design and synthesis of novel, chemically-active scaffolds. researchgate.net A scaffold, in this context, refers to a core molecular structure to which various functional groups can be attached to create a library of related compounds. The enaminone itself can be considered a scaffold, and its reactivity allows for systematic modifications.
The amino group can be functionalized to introduce a variety of substituents, while the carbonyl group and the double bond offer sites for further chemical transformations. wpmucdn.com This allows for the creation of a diverse set of molecules with different shapes and chemical properties. For instance, the enaminone can serve as a scaffold for annulation, leading to the construction of fused bicyclic and tricyclic systems such as indolizidines and quinolizidines. psu.edu The gem-dimethyl group at the 6-position provides steric bulk, which can influence the conformation of the resulting scaffolds and the stereochemical outcome of subsequent reactions. The ability to systematically modify the enaminone core makes it a valuable tool in the exploration of new chemical space.
Future Research Directions and Perspectives
Development of Novel and Sustainable Synthetic Routes
The future development of synthetic methodologies for 3-Amino-6,6-dimethylcyclohex-2-enone and related enaminones is geared towards enhancing sustainability and efficiency. Traditional condensation reactions are effective but often require harsh conditions. nih.gov Future research will likely focus on "green chemistry" principles to minimize environmental impact.
Promising sustainable approaches for enaminone synthesis that could be adapted for this compound include:
Catalyst-free reactions: Performing the synthesis in environmentally benign solvents like water, potentially within a phosphate (B84403) buffer system, eliminates the need for metal catalysts and organic solvents. wpmucdn.com
Mechanochemical grinding: This solvent-free technique involves the use of mechanical force to induce chemical reactions, offering a green alternative to traditional solvent-based methods. organic-chemistry.org
Photocatalysis: Utilizing visible light as an energy source represents a powerful and environmentally friendly strategy for driving chemical transformations, which has been successfully applied to the synthesis of other enaminones. beilstein-archives.org
Use of novel catalysts: Research into catalysts like ceric ammonium (B1175870) nitrate (B79036) (CAN), cobalt(II) chloride, or scandium(III) triflate under solvent-free conditions has shown high yields for other enaminones and could be optimized for the target compound.
These methods aim to reduce reaction times, simplify purification processes, and decrease the generation of hazardous waste, aligning with the modern emphasis on sustainable chemical manufacturing. wpmucdn.combeilstein-archives.org
Exploration of Unprecedented Chemical Transformations
While this compound is a known precursor for various heterocyclic compounds, its full reactive potential is yet to be unlocked. ingentaconnect.com Future research will delve into novel and "unprecedented" transformations that expand its utility as a versatile synthon. The unique conjugated system of the enaminone, featuring both nucleophilic and electrophilic sites, makes it a candidate for a wide array of reactions. researchgate.net
Areas ripe for exploration include:
Radical Processes: Engaging the enaminone in radical cross-coupling and polymerization reactions could lead to new molecular architectures and materials. rsc.org
Photochemical Reactions: Visible-light-mediated transformations can unlock unique reactivity patterns, such as direct C(sp²)-H functionalization at the alpha-carbon of the enamine, leading to novel substituted compounds.
Redox-Active Transformations: Exploring oxidative coupling reactions could enable the construction of new C-N bonds, providing pathways to polyfunctionalized amine frameworks. rsc.org
Transition-Metal-Catalyzed C-H Functionalization: Site-selective transformations via C-H activation and annulation, catalyzed by transition metals, are a growing field and could be applied to synthesize complex polyaromatic scaffolds from the enaminone core.
These explorations will move beyond traditional nucleophilic additions and cyclizations, providing new strategies for building complex molecules. rsc.org
Advanced Computational Studies for Property Prediction and Mechanistic Insights
Computational chemistry offers a powerful lens through which to predict the properties of this compound and to gain deep mechanistic insights into its reactions. Methods like Density Functional Theory (DFT) and Hartree-Fock (HF) calculations can be employed to model its molecular structure, electronic properties, and reactivity.
Future computational research directions should include:
Property Prediction: DFT studies can be used to calculate key parameters such as molecular geometry, vibrational frequencies, and electronic properties. This data can help predict the compound's stability, reactivity, and spectral characteristics.
Mechanistic Elucidation: For the novel transformations explored in section 7.2, computational modeling can be used to map out reaction pathways, identify transition states, and calculate activation energies. This can help rationalize experimental outcomes and guide the design of more efficient reactions.
Substituent Effects: Theoretical studies can systematically investigate how modifying the substituents on the enaminone structure affects its hydrogen bonding, stability, and tautomeric equilibria (between ketamine and enolimine forms).
QM/MM Calculations: For reactions in complex environments, multiscale quantum mechanics/molecular mechanics (QM/MM) calculations can provide a more accurate picture by treating the reactive center with high-level quantum mechanics and the surrounding environment with classical molecular mechanics.
These in silico studies will accelerate the discovery process by allowing researchers to screen potential reactions and properties virtually before committing to extensive laboratory work.
Integration into Automated Synthesis Platforms
The versatility of this compound as a building block for diverse heterocyclic libraries makes it an ideal candidate for integration into automated synthesis and high-throughput screening platforms. ingentaconnect.com These technologies are revolutionizing chemical research by enabling the rapid synthesis and evaluation of large numbers of compounds.
Future efforts in this area will likely focus on:
Flow Chemistry: Developing continuous flow processes for the synthesis of the enaminone itself and its subsequent reactions. rsc.org Flow chemistry offers superior control over reaction parameters, enhanced safety for handling reactive intermediates, and facile scalability compared to traditional batch processes. nih.govyoutube.com
High-Throughput Screening (HTS): Utilizing the enaminone in automated, parallel synthesis workflows to generate libraries of derivatives. nih.gov These libraries can then be subjected to high-throughput screening for various applications, such as drug discovery or materials science. enamine.netnih.gov
Robotic Synthesis: Employing robotic platforms to perform multi-step syntheses starting from the enaminone. This would involve the automated handling of reagents, purification of intermediates, and analysis of products, significantly accelerating the pace of research and development.
By adapting the synthesis and reactions of this compound for automated platforms, researchers can explore a much larger chemical space in a shorter amount of time, fast-tracking the discovery of new functional molecules. youtube.com
Application in Materials Science (as a chemical synthon for polymers, etc.)
The bifunctional nature of this compound, possessing both an amine and a ketone group, presents significant opportunities for its use as a chemical synthon in materials science, particularly in the synthesis of novel polymers.
Future research is expected to explore its potential in creating:
Functional Polymers: The amine group can be used for various post-polymerization functionalization reactions, allowing for the synthesis of polymers with tailored properties.
pH-Responsive Materials: The enaminone linkage itself can be incorporated into polymer backbones. This bond is known to be cleavable under acidic conditions, opening the door to creating pH-sensitive polymers for applications like controlled drug release.
Novel Polymer Architectures: The amine and ketone functionalities can be utilized in step-growth polymerization reactions with appropriate co-monomers (e.g., diacids, dianhydrides) to create new polyamides, polyimines, or other condensation polymers.
Cross-Linked Networks: The reactive sites on the molecule can be used to form cross-linked polymer networks or hydrogels, potentially leading to materials with unique mechanical or swelling properties.
The incorporation of the rigid cyclohexene (B86901) ring into a polymer backbone could also impart desirable thermal and mechanical properties. Exploring these avenues will establish this compound as a valuable monomer for the next generation of advanced materials.
Q & A
Q. What are the recommended protocols for synthesizing 3-amino-6,6-dimethylcyclohex-2-enone with high regioselectivity?
The synthesis typically involves cyclization reactions of pre-functionalized cyclohexenone derivatives. For example, a protocol analogous to the synthesis of 3-hydroxy-2,2,3,7-tetramethyloct-6-enoic acid derivatives ( ) can be adapted, using boron trifluoride diethyl etherate as a catalyst to promote cyclization. Key steps include protecting the amino group during intermediate stages to prevent side reactions and optimizing reaction temperatures (80–100°C) to enhance yield .
Q. How can NMR spectroscopy be used to resolve overlapping signals in this compound?
Overlapping signals in H and C NMR spectra (e.g., C4 and C6 carbons) can be resolved using advanced techniques like 2D NMR (HSQC, HMBC) or variable-temperature NMR. For example, cooling the sample to reduce rotational freedom or using deuterated solvents like DMSO-d (as in ) improves signal separation. Additionally, isotopic labeling of the amino group may help isolate specific resonances .
Q. What crystallographic software is suitable for refining the crystal structure of this compound?
SHELXL ( ) is widely used for small-molecule refinement due to its robust handling of anisotropic displacement parameters and twin refinement. For structure visualization and validation, WinGX ( ) provides a comprehensive suite, including ORTEP for generating thermal ellipsoid plots and Mercury for packing diagram analysis .
Advanced Research Questions
Q. How can conformational analysis of the cyclohexenone ring be quantified using puckering coordinates?
Cremer and Pople’s puckering parameters ( ) are essential for quantifying non-planar distortions. For 6-membered rings, the puckering amplitude and phase angle are calculated from atomic coordinates using:
Here, , and deviations from the mean plane are analyzed via least-squares fitting. This method avoids approximations inherent in torsion-angle-based analyses and is critical for studying substituent effects on ring flexibility .
Q. What strategies resolve contradictions between computational and experimental data for this compound’s electronic properties?
Discrepancies in dipole moments or HOMO-LUMO gaps can arise from solvent effects or basis set limitations. A hybrid approach combines:
- Experimental validation : UV-Vis spectroscopy (e.g., λmax shifts in polar solvents).
- Computational refinement : Using higher-level DFT methods (e.g., B3LYP/6-311++G(d,p)) with implicit solvent models (SMD). Cross-referencing with crystallographic data (e.g., bond lengths from SHELXL) ensures accuracy .
Q. How can metal coordination studies enhance understanding of its reactivity?
The amino and ketone groups act as potential ligands. Titration with transition metals (e.g., Cu(II), Fe(III)) monitored via UV-Vis and ESI-MS reveals stoichiometry and stability constants. For example, notes similar compounds forming complexes with catalytic activity, suggesting this compound could stabilize metal centers in oxidation reactions .
Q. What methodological pitfalls arise in quantifying enantiomeric excess (ee) of chiral derivatives?
Common issues include:
- Overlap in chiral HPLC : Use chiral columns with orthogonal selectivity (e.g., Chiralpak IA and IB).
- Dynamic resolution : Low-temperature NMR (e.g., -40°C in CDCl) slows enantiomer interconversion.
- Circular dichroism (CD) artifacts : Validate with X-ray crystallography ( ) to confirm absolute configuration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
